4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine
Description
4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine is a pyrazolopyrimidine derivative featuring a benzyl group at position 1 and a 4-ethylpiperazine moiety at position 4. This compound is of interest due to its structural similarity to adenosine receptor antagonists/inverse agonists, particularly those targeting the human A2A adenosine receptor (hA2AAR).
Properties
IUPAC Name |
1-benzyl-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-2-22-8-10-23(11-9-22)17-16-12-21-24(18(16)20-14-19-17)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYTDYBLAFQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylpiperazine with 1-benzyl-3,5-diaminopyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound’s potential therapeutic applications include anticancer, antiviral, and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Binding Affinity
Core Scaffold Differences
The pyrazolo[5,4-d]pyrimidine core in the target compound differs from the thiazolo[5,4-d]pyrimidine scaffold in the referenced studies. The thiazolo derivatives require an exocyclic amine at position 7 and a furan-2-yl group at position 2 for optimal hA2AAR binding .
Piperazine Substituents
- Ethylpiperazine vs. Benzylpiperazine: In thiazolo analogues, compound 3 (5-(4-benzylpiperazin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine) exhibits a Ki of 58 nM for hA2AAR .
- Phenylpiperazine :
Compound 11 (phenylpiperazine derivative) shows exceptional hA2AAR affinity (Ki = 8.6 nM), highlighting the importance of aromatic substituents for receptor binding .
Linker Flexibility
- Direct Attachment vs. Ethylamino Spacer: Thiazolo derivatives with an ethylamino linker between the core and piperazine (e.g., compound 11) achieve higher affinity (Ki = 8.6 nM) compared to directly linked analogues (e.g., compound 3, Ki = 58 nM). Increased flexibility may allow better alignment with the receptor’s binding pocket .
Selectivity and Functional Activity
- Selectivity for hA2AAR: Piperazine derivatives with pyrrolidin-1-yl ethyl chains (compound 8) or benzyl groups (compound 19) demonstrate high selectivity for hA2AAR over other adenosine subtypes . The ethylpiperazine group in the target compound may similarly enhance selectivity due to moderate steric and electronic properties.
- Inverse Agonist Activity :
Compounds 8 , 11 , and 19 inhibit basal cAMP production with IC50 values of 7.42–15.2 nM, confirming inverse agonism . Structural similarities suggest the target compound may share this mechanism.
Pharmacokinetic and Drug-Likeness Properties
ADME Predictions
- Oral Bioavailability :
Thiazolo derivatives with ethylamine chains (e.g., compound 8 ) exhibit favorable ADME profiles, including high gastrointestinal absorption (HIA) and compliance with Lipinski’s rules . The ethylpiperazine group in the target compound may confer similar properties due to balanced lipophilicity (logP) and polar surface area (TPSA <140 Ų). - PAINS Alerts :
Compounds without PAINS alerts (e.g., 8 , 11 , 19 ) are preferred for development. Bulky or reactive substituents (e.g., compound 14 ) raise flags, emphasizing the need for cautious substituent selection .
Key Data Table: Comparison of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
